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For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of NCTT-
956, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein

tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of SHP2 inhibition in

oncology.

Core Executive Summary
NCTT-956 is a novel small molecule that targets a previously unknown allosteric site on the

SHP2 protein. By binding to this site, NCTT-956 stabilizes SHP2 in an inactive conformation,

thereby inhibiting its catalytic activity. This mechanism of action leads to the downstream

suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a

critical driver of cell proliferation and survival in many cancers. Preclinical data demonstrate

that NCTT-956 exhibits potent and selective inhibition of SHP2, leading to anti-proliferative

effects in cancer cell lines driven by receptor tyrosine kinase (RTK) signaling and robust anti-

tumor activity in in vivo xenograft models.

Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for NCTT-956.
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Target Assay Format IC50 (nM)
Selectivity (fold vs.
SHP1)

Human SHP2 (full-

length)
Enzymatic Assay 46 >150

Human SHP2

(catalytic domain)
Enzymatic Assay 43 >160

Human SHP1 Enzymatic Assay 6900 1

Table 1: In Vitro Potency and Selectivity of NCTT-956. The half-maximal inhibitory

concentration (IC50) was determined using enzymatic assays. Selectivity is expressed as the

ratio of the IC50 for SHP1 to the IC50 for full-length SHP2.

Cell Line Cancer Type Driving Mutation IC50 (nM)

KYSE-520

Esophageal

Squamous Cell

Carcinoma

FGFR1 Amplification 90

NCI-H1581 Lung Adenocarcinoma KRAS G12C 120

Calu-3 Lung Adenocarcinoma KRAS G12C 150

Table 2: Anti-proliferative Activity of NCTT-956 in RTK-Driven Cancer Cell Lines. The IC50

values represent the concentration of NCTT-956 required to inhibit cell proliferation by 50% as

determined by a 3-day MTS assay.

Mechanism of Action and Signaling Pathway
NCTT-956 functions as an allosteric inhibitor of SHP2. In its inactive state, the N-terminal SH2

domain of SHP2 blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon

activation by binding to phosphotyrosine residues on upstream signaling partners, such as

receptor tyrosine kinases (RTKs) or their associated docking proteins, this autoinhibition is

relieved, allowing SHP2 to dephosphorylate its substrates. This dephosphorylation event is

often a crucial step in the activation of the RAS-MAPK signaling cascade. NCTT-956 binds to a

pocket located at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the
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autoinhibited conformation and preventing its activation. This leads to the suppression of

downstream signaling and inhibition of cancer cell growth.
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Caption: Simplified SHP2 signaling pathway in RTK-driven cancers.

Experimental Protocols
In Vitro Enzymatic Assay for SHP2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of NCTT-956 against

human full-length SHP2 and its catalytic domain.

Materials:

Recombinant human full-length SHP2 and SHP2 catalytic domain (PTP domain).

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
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NCTT-956 serially diluted in DMSO.

384-well black microplates.

Fluorescence plate reader.

Procedure:

Add 2.5 µL of serially diluted NCTT-956 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 5 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well.

Incubate the plate at room temperature for 30 minutes.

Initiate the enzymatic reaction by adding 2.5 µL of DiFMUP substrate (final concentration ~10

µM).

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at

time 0 and then kinetically every 5 minutes for 30-60 minutes.

Calculate the rate of reaction for each concentration of NCTT-956.

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS)
Objective: To determine the anti-proliferative effect of NCTT-956 on various cancer cell lines.

Materials:

Cancer cell lines (e.g., KYSE-520, NCI-H1581, Calu-3).

Complete growth medium appropriate for each cell line.

NCTT-956 serially diluted in DMSO.

96-well clear-bottom microplates.
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

Absorbance plate reader.

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete

growth medium.

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

The next day, treat the cells with 100 µL of medium containing serial dilutions of NCTT-956
(final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a no-cell control

(medium only).

Incubate the plate for 72 hours.

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Subtract the background absorbance (no-cell control) and normalize the data to the vehicle

control to calculate the percentage of cell viability.

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the cell proliferation (MTS) assay.
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In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of NCTT-956 in a mouse xenograft model.

Materials:

Female athymic nude mice (6-8 weeks old).

Cancer cell line known to be sensitive to NCTT-956 in vitro (e.g., KYSE-520).

Matrigel.

NCTT-956 formulated for oral administration.

Vehicle control for the formulation.

Calipers for tumor measurement.

Procedure:

Subcutaneously implant 5 x 10^6 KYSE-520 cells mixed with Matrigel into the flank of each

mouse.

Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³,

randomize the mice into treatment and control groups (n=8-10 mice per group).

Administer NCTT-956 orally once or twice daily at predetermined dose levels (e.g., 25, 50,

100 mg/kg). The control group receives the vehicle.

Measure tumor volume with calipers two to three times per week. Tumor volume is

calculated using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control

group reach a predetermined size), euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., pharmacodynamic marker analysis).
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Compare the tumor growth inhibition between the treated and control groups to evaluate the

efficacy of NCTT-956.

Conclusion
NCTT-956 is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism

of action. The preclinical data strongly support its continued development as a potential

therapeutic agent for cancers driven by aberrant RTK signaling. The provided experimental

protocols offer a foundation for further investigation and characterization of this promising

compound.

To cite this document: BenchChem. [NCTT-956: A Comprehensive Pharmacological Profile
for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3998082#nctt-956-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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